Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

Lipophilicity Molecular Weight Drug Design

Researchers seeking to improve membrane permeability and metabolic stability in pyridine-2,6-dicarboxylate hits face a synthetic bottleneck. This compound directly addresses that with a 4-CF₃ group and bis(2-chlorophenyl) esters. - Calculated ΔlogP ≈ +1.1 vs. non-fluorinated analog, enhancing membrane permeability. - 3-10× estimated reduction in CYP450-mediated clearance, supporting longer half-life in in vitro assays. - Ortho-chlorophenyl rings enable halogen bonding and π-π stacking for MOF or coordination polymer design. - Ester linkages provide 10²-10⁴-fold greater hydrolytic lability than amide analogs, ideal for controlled-release applications.

Molecular Formula C20H10Cl2F3NO4
Molecular Weight 456.2
CAS No. 1209764-28-2
Cat. No. B2413638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
CAS1209764-28-2
Molecular FormulaC20H10Cl2F3NO4
Molecular Weight456.2
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(=O)C2=CC(=CC(=N2)C(=O)OC3=CC=CC=C3Cl)C(F)(F)F)Cl
InChIInChI=1S/C20H10Cl2F3NO4/c21-12-5-1-3-7-16(12)29-18(27)14-9-11(20(23,24)25)10-15(26-14)19(28)30-17-8-4-2-6-13(17)22/h1-10H
InChIKeyKILPPDKUARUESI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Profile


Bis(2-chlorophenyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a fully aromatic pyridine-2,6-dicarboxylate diester that combines a 4-trifluoromethyl (-CF₃) ring substituent with two 2-chlorophenyl ester termini. This substitution pattern places the compound within the 4-substituted pyridine-2,6-dicarboxylic acid derivative class, a scaffold recognized for its utility in synthesizing bioactive molecules, probes, and functional materials [1]. The –CF₃ group confers heightened lipophilicity and metabolic stability relative to non-fluorinated pyridine-2,6-dicarboxylate analogs, while the 2-chlorophenyl esters introduce steric bulk and the potential for halogen-bonding interactions that simpler alkyl esters cannot provide [2].

Fluorinated pyridine-2,6-dicarboxylate scaffold for lipophilicity-optimization studies and ADME profiling
2-Chlorophenyl ester termini enabling halogen-bonding and π–π stacking interaction research
Reported metabolic stability improvement over non-fluorinated class analogs supports in vivo exposure interpretation

Differentiation from In-Class Analogs


Although the pyridine-2,6-dicarboxylate scaffold is shared by numerous compounds, the specific combination of a 4-trifluoromethyl group and bis(2-chlorophenyl) ester substituents generates a physicochemical signature that is not replicated by any single commercially available analog. The –CF₃ group substantially elevates lipophilicity (calculated ΔlogP ≈ +1.1 vs. the non-fluorinated di(2-chlorophenyl) ester [1]) and improves metabolic stability by shielding the pyridine ring from oxidative metabolism [2]. The 2-chlorophenyl ester groups, in contrast to the more common methyl or ethyl esters, provide approximately 120–165 Da of additional molecular weight, altered hydrolytic lability, and distinct electronic properties that influence receptor binding and coordination chemistry. Substituting the ester linkages with amide bonds, as in N2,N6-bis(2-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide, changes the hydrogen-bonding capacity and hydrolytic stability profile . Consequently, even closely related analogs cannot be interchanged without altering key experimental outcomes.

4-CF3 absence
Target: 4-CF3 elevates lipophilicity and metabolic stability
Non-fluorinated analog: lower logP and higher predicted oxidative clearance may shift assay outcomes
Amide analog
Target: ester linkages with hours-to-days hydrolytic lability
Amide analog: extended aqueous stability and altered hydrogen-bonding capacity limit direct substitution
Alkyl ester analog
Target: 2-chlorophenyl groups provide halogen-bonding and π-stacking
Diethyl ester: lacks aromatic rings and chlorine; interaction profile may not transfer

Quantitative Differentiation vs. Closest Analogs


Lipophilicity and Molecular Weight Gain

Replacement of the pyridine 4-position hydrogen with a trifluoromethyl group elevates the molecular weight from 388.20 g/mol (2,6-pyridinedicarboxylic acid, di(2-chlorophenyl) ester [1]) to approximately 456.20 g/mol for the target compound, a gain of 68.00 g/mol. Using the fragment-based additive method, this substitution increases the calculated octanol-water partition coefficient (clogP) by approximately 1.1 log units, corresponding to a roughly 12-fold increase in lipophilicity. This magnitude of lipophilicity shift is known to substantially alter membrane permeability, plasma protein binding, and tissue distribution in biological systems [2].

Lipophilicity & MW Gain
Class-level
ΔMW +68 Da, ΔclogP ≈+1.1 (∼12× lipophilicity)
Supports lipophilicity-dependent assay design and compound handling review
Calculated values; direct experimental logP not publicly available
Lipophilicity Molecular Weight Drug Design ADME

Ester vs. Amide Hydrolytic Stability

The target compound possesses ester linkages connecting the pyridine-2,6-dicarboxylate core to the 2-chlorophenyl groups, whereas the analog N2,N6-bis(2-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide (CAS 1092344-85-8) contains amide bonds . Esters generally exhibit hydrolytic half-lives 10²–10⁴-fold shorter than corresponding amides under physiological conditions (pH 7.4, 37 °C), a property that can be exploited for controlled release or environmental degradation applications [1]. Additionally, the ester oxygen atoms are weaker hydrogen-bond acceptors than amide carbonyls, resulting in a reduced total polar surface area (tPSA) for the ester (≈ 78 Ų) compared to the amide (≈ 96 Ų), which predicts higher passive membrane permeability for the ester form [2].

Ester vs. Amide Stability
Class-level
Ester: t½ hours–days, tPSA ≈78 Å2 Amide: t½ extended, tPSA ≈96 Å2
Supports hydrolytic-lability screening for probe or prodrug research
Class-level ester/amide comparison; direct experimental data unavailable
Hydrolytic Stability Prodrug Design Hydrogen Bonding Reactivity

2-Chlorophenyl vs. Alkyl Ester Interactions

Compared with the diethyl analog (diethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate, MW 291.22 g/mol ), the target compound's 2-chlorophenyl ester groups add approximately 165 g/mol of molecular weight and introduce two aromatic rings bearing ortho-chlorine substituents. These chlorophenyl moieties can engage in halogen bonding (C–Cl···O/N) and π–π stacking interactions with aromatic residues in protein binding pockets or with conjugated organic frameworks in materials applications, interactions that simple alkyl esters cannot provide [1]. The steric demand of the ortho-chlorine atom also restricts rotational freedom around the ester C–O bond, resulting in a more conformationally constrained molecule compared to the freely rotating ethyl esters.

Aromatic Ester Interactions
Reported
Target: +165 Da, 3 Ar rings, 2 Cl (halogen-bonding) Diethyl ester: baseline, 1 Ar ring, 0 Cl
Supports target-engagement studies involving aromatic-rich binding sites
Structural comparison based on published molecular formulas
Halogen Bonding Pi-Stacking Steric Bulk Coordination Chemistry

Metabolic Stability of 4-CF₃ Pyridine Derivatives

The 4-trifluoromethyl substituent on the pyridine ring is positioned to electronically deactivate the ring toward cytochrome P450-mediated oxidative metabolism. In structurally related 4-CF₃-pyridine derivatives, the trifluoromethyl group reduces intrinsic clearance (CLint) in human liver microsomes by approximately 3- to 10-fold compared to the 4-H or 4-CH₃ congeners [1]. This substituent also increases the C–F bond dissociation energy at the para position, rendering the molecule less susceptible to metabolic defluorination. The patent literature on 4-substituted pyridine-2,6-dicarboxylic acid derivatives explicitly teaches that trifluoromethyl is a preferred substituent for enhancing the pharmacokinetic profile of this compound class [2].

4-CF3 Metabolic Stability
Class-level
Estimated 3–10× reduction in CYP450-mediated clearance
Reported metabolic stability context for in vivo exposure interpretation
Extrapolated from fluorinated pyridine literature; compound-specific data unavailable
Metabolic Stability Cytochrome P450 Oxidative Metabolism Fluorine Chemistry

Recommended Application Scenarios


Medicinal Chemistry Lead Optimization

When a pyridine-2,6-dicarboxylate scaffold has been identified as a hit but requires improved membrane permeability and resistance to oxidative metabolism, the target compound's 4-CF₃ and 2-chlorophenyl ester groups deliver a calculated ΔclogP of ~+1.1 and an estimated 3–10× reduction in CYP450-mediated clearance relative to the non-fluorinated di(2-chlorophenyl) ester baseline [1][2]. This makes it suitable for structure-activity relationship (SAR) studies where lipophilic efficiency (LipE) is a key optimization parameter.

Hydrolytically Labile Probe and Prodrug Design

The ester linkages of the target compound provide hydrolytic lability that is 10²–10⁴-fold greater than the corresponding amide analog, N2,N6-bis(2-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide [1]. This property is advantageous for designing enzyme-triggered release probes, self-immolative linkers, or biodegradable agrochemical formulations where controlled degradation is desired. The amide analog should be selected only when extended aqueous stability is required.

MOF Synthesis via Halogen-Bonding and π-Stacking

With two ortho-chlorophenyl rings capable of halogen bonding and π–π stacking, the target compound provides intermolecular interaction modalities that are absent in simpler diethyl or dimethyl ester analogs [1][2]. This makes it a candidate ligand for constructing metal-organic frameworks (MOFs) or coordination polymers where directional non-covalent interactions govern supramolecular architecture and porosity.

Agrochemical Intermediate with Enhanced Environmental Persistence

The trifluoromethyl group at the pyridine 4-position is a privileged motif in agrochemical design, associated with increased metabolic stability in soil and plant systems [1]. The 2-chlorophenyl ester groups further modulate volatility and lipophilicity. This compound can serve as a late-stage intermediate for synthesizing herbicidal or fungicidal 2,6-substituted pyridine derivatives, a class with established utility as exemplified by 2,6-bis(trifluoromethyl)-4-pyridinols [2].

Application
Selection Property
Validation Focus
Lead optimization SAR studies
4-CF3 lipophilicity and metabolic stability profile
LipE parameter and permeability endpoint review
Hydrolytic probe research
Ester lability context vs. amide persistence
Degradation-rate endpoint and aqueous stability review
MOF and coordination polymer synthesis
Halogen-bonding and π-stacking capacity
Supramolecular architecture and porosity assessment
Agrochemical intermediate synthesis
4-CF3 environmental stability context
Soil and plant-system metabolic fate endpoint review
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